4-bromo-2-(4-methyl-1-piperazinyl)Benzoic acid
CAS No.: 1099687-04-3
Cat. No.: VC3348065
Molecular Formula: C12H15BrN2O2
Molecular Weight: 299.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1099687-04-3 |
|---|---|
| Molecular Formula | C12H15BrN2O2 |
| Molecular Weight | 299.16 g/mol |
| IUPAC Name | 4-bromo-2-(4-methylpiperazin-1-yl)benzoic acid |
| Standard InChI | InChI=1S/C12H15BrN2O2/c1-14-4-6-15(7-5-14)11-8-9(13)2-3-10(11)12(16)17/h2-3,8H,4-7H2,1H3,(H,16,17) |
| Standard InChI Key | YVLKSWSBJTWPLY-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C2=C(C=CC(=C2)Br)C(=O)O |
| Canonical SMILES | CN1CCN(CC1)C2=C(C=CC(=C2)Br)C(=O)O |
Introduction
4-Bromo-2-(4-methyl-1-piperazinyl)benzoic acid is a chemical compound with the molecular formula C12H15BrN2O2 and a molecular weight of approximately 299.16 g/mol . This compound is of interest in various fields, including medicinal chemistry, due to its unique structural features and potential biological activities.
Synthesis and Preparation
While specific synthesis methods for 4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid are not detailed in the available literature, compounds with similar structures often involve multi-step reactions, including coupling techniques and palladium-catalyzed reactions to enhance yields and selectivity. The choice of solvents, temperature, and reaction time is crucial for optimizing synthesis outcomes.
Applications and Potential Uses
This compound, like other benzoic acid derivatives, may have applications in medicinal chemistry, particularly in developing new pharmaceuticals targeting central nervous system disorders. The piperazine ring is often associated with various pharmacological effects, including interactions with neurotransmitter receptors such as serotonin or dopamine receptors.
Suppliers and Availability
4-Bromo-2-(4-methyl-1-piperazinyl)benzoic acid is available from various suppliers worldwide, including those in the United States, China, and Germany. Suppliers offer this compound with purity levels of ≥97% .
Safety and Handling
While specific safety data for this compound is limited, handling and storage should follow standard protocols for organic compounds, including the use of protective equipment and adherence to local regulations regarding chemical substances.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume